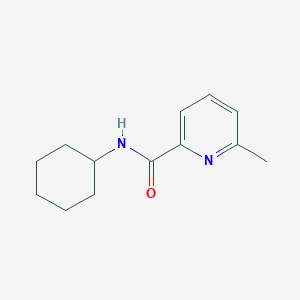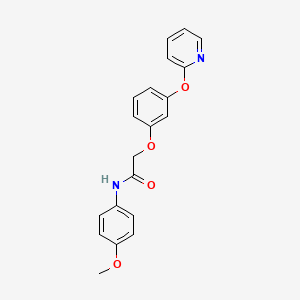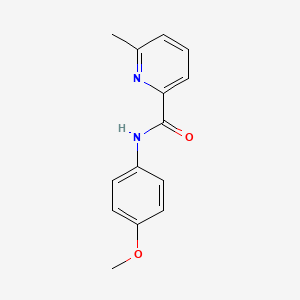
N-cyclohexyl-6-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-6-methylpyridine-2-carboxamide, also known as CX516, is a nootropic drug that belongs to the class of Ampakines. It is a positive allosteric modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the brain. CX516 is known to enhance cognitive function, memory, and learning abilities.
Mechanism of Action
N-cyclohexyl-6-methylpyridine-2-carboxamide is a positive allosteric modulator of AMPA receptors, which are responsible for mediating fast synaptic transmission in the brain. By binding to the AMPA receptor, N-cyclohexyl-6-methylpyridine-2-carboxamide enhances the receptor's response to glutamate, which leads to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
N-cyclohexyl-6-methylpyridine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It increases the release of acetylcholine, which is a neurotransmitter involved in memory and learning. N-cyclohexyl-6-methylpyridine-2-carboxamide also increases the release of dopamine and norepinephrine, which are neurotransmitters involved in motivation and attention. Additionally, N-cyclohexyl-6-methylpyridine-2-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-6-methylpyridine-2-carboxamide in lab experiments is its ability to enhance cognitive function and memory, which can be useful in studying the mechanisms underlying these processes. However, a limitation of using N-cyclohexyl-6-methylpyridine-2-carboxamide is its potential to cause excitotoxicity, which is a process that can lead to neuronal damage and death.
Future Directions
There are several future directions for the study of N-cyclohexyl-6-methylpyridine-2-carboxamide. One direction is to investigate its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its effects on long-term memory and synaptic plasticity. Additionally, further research is needed to understand the mechanisms underlying N-cyclohexyl-6-methylpyridine-2-carboxamide's effects on neurotransmitter release and BDNF expression.
Synthesis Methods
The synthesis of N-cyclohexyl-6-methylpyridine-2-carboxamide involves a series of chemical reactions that begin with the reaction of 2-cyanopyridine with cyclohexylamine to form N-cyclohexyl-2-pyridinylamine. This intermediate is then reacted with dimethyl sulfate to form N-cyclohexyl-2-pyridinylmethanamine. The final step involves the reaction of N-cyclohexyl-2-pyridinylmethanamine with methyl chloroformate to form N-cyclohexyl-6-methylpyridine-2-carboxamide.
Scientific Research Applications
N-cyclohexyl-6-methylpyridine-2-carboxamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory and learning abilities in animal models and humans. N-cyclohexyl-6-methylpyridine-2-carboxamide has also been studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-cyclohexyl-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-5-9-12(14-10)13(16)15-11-7-3-2-4-8-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDFTDTWDQJCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-6-methylpyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7538148.png)

![1-Methyl-3-[2-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7538156.png)



![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7538189.png)
![N-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B7538196.png)

![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)

